N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide is a complex organic compound that features a benzodioxin ring, a furan ring, and an oxazole ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide likely involves multiple steps, including the formation of the benzodioxin, furan, and oxazole rings, followed by their coupling to form the final product. Typical synthetic routes might include:
Formation of Benzodioxin Ring: This could be achieved through cyclization reactions involving catechol derivatives.
Formation of Furan Ring: Furan rings are often synthesized via the Paal-Knorr synthesis or other cyclization methods.
Formation of Oxazole Ring: Oxazole rings can be synthesized through cyclodehydration reactions involving amino alcohols and carboxylic acids.
Coupling Reactions: The final step would involve coupling the different ring systems under appropriate conditions, possibly using reagents like coupling agents (e.g., EDC, DCC) and catalysts.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized at different positions on the rings.
Reduction: Reduction reactions could target specific functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) could be employed.
Major Products
The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide: can be compared with other compounds featuring benzodioxin, furan, or oxazole rings.
Benzodioxin Derivatives: Compounds like 1,4-benzodioxane.
Furan Derivatives: Compounds like furfural or furan-2-carboxylic acid.
Oxazole Derivatives: Compounds like 2-methyl-4,5-dihydro-1,3-oxazole.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct ring systems, which could confer unique chemical and biological properties not found in simpler analogs.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide is a complex organic compound notable for its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition, anticancer properties, and other pharmacological effects.
Structural Characteristics
The compound features a benzodioxin moiety , which is known for its role in various biological activities, combined with an oxazole ring that enhances its chemical reactivity. The presence of the furan group also contributes to its biological interactions. The molecular formula is C20H18N4O4 with a molecular weight of approximately 378.38 g/mol.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory properties. Specifically, it has been tested against:
- α-glucosidase : The compound demonstrated substantial inhibitory activity, suggesting potential use in managing conditions like diabetes by slowing carbohydrate absorption.
- Acetylcholinesterase (AChE) : It showed weaker inhibition compared to α-glucosidase, indicating a selective action that may be beneficial in treating neurodegenerative disorders like Alzheimer's disease .
Anticancer Properties
Studies have shown that this compound possesses notable anticancer activity. In vitro assays revealed:
- Cell Line Testing : The compound was evaluated on various cancer cell lines including A549 (lung cancer), HCC827 (lung adenocarcinoma), and NCI-H358 (lung cancer). It exhibited IC50 values of approximately 8.78 µM against A549 cells and 6.68 µM against HCC827 cells in 2D culture assays. However, the activity was reduced in 3D culture formats, indicating the need for further optimization .
Case Studies
- Inhibition Studies : A study conducted on a series of benzodioxane derivatives highlighted the effectiveness of this compound in inhibiting α-glucosidase with an IC50 value of 15.49 µM. This suggests potential applications in diabetes management .
- Antitumor Activity : Another investigation into the anticancer properties demonstrated that compounds similar to this compound showed promising results against tumor growth in both 2D and 3D assays .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(2,3-dihydro-1,4-benzodioxin) | Benzodioxin moiety | Significant α-glucosidase inhibition |
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol] | Thiadiazole ring | Enhanced anticancer activity |
N-[5-(furan)] | Furan ring | Notable antibacterial properties |
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c20-17(10-12-9-16(24-19-12)13-2-1-5-21-13)18-11-3-4-14-15(8-11)23-7-6-22-14/h1-5,8-9H,6-7,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QORPNOHVLRXYAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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